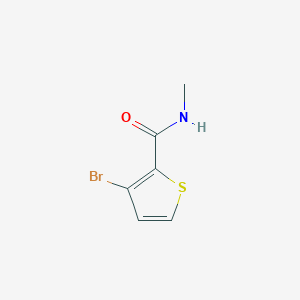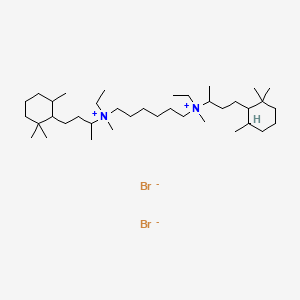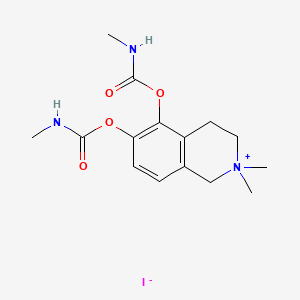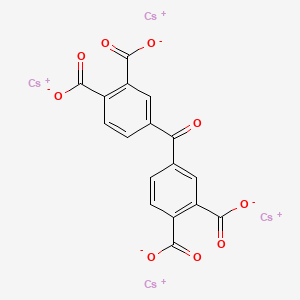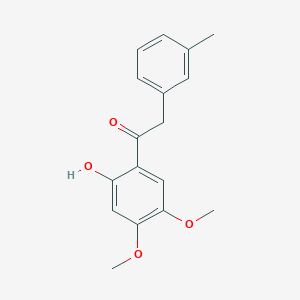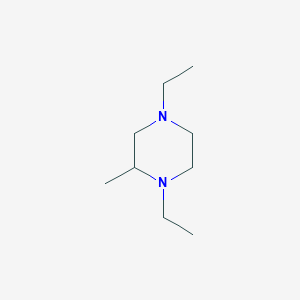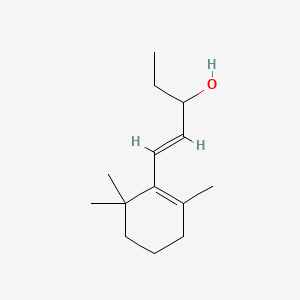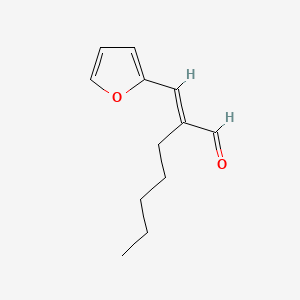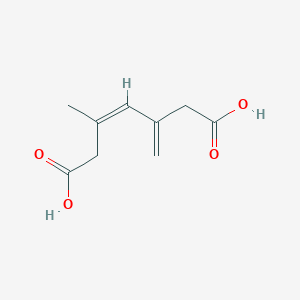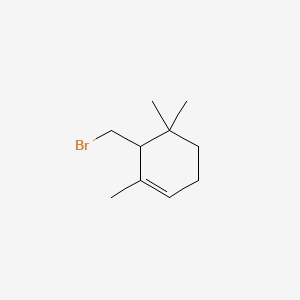
6-(Bromomethyl)-1,5,5-trimethylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-1,5,5-trimethylcyclohexene is an organic compound that features a bromomethyl group attached to a cyclohexene ring. This compound is of interest due to its potential applications in various fields of chemistry, including organic synthesis and materials science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,5,5-trimethylcyclohexene typically involves the bromination of 1,5,5-trimethylcyclohexene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and reaction temperature are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-1,5,5-trimethylcyclohexene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form bromomethyl ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as KMnO4 or CrO3 in acidic or basic conditions are used.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly employed.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of bromomethyl ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-1,5,5-trimethylcyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industrial Chemistry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-1,5,5-trimethylcyclohexene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
Ethyl 6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl compound used in organic synthesis.
Uniqueness
6-(Bromomethyl)-1,5,5-trimethylcyclohexene is unique due to its cyclohexene ring structure, which imparts different reactivity and properties compared to aromatic compounds like benzyl bromide. Its specific structure allows for unique applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
72152-80-8 |
|---|---|
Molekularformel |
C10H17Br |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
6-(bromomethyl)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C10H17Br/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
VHCXFNJDEABDNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CBr)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

